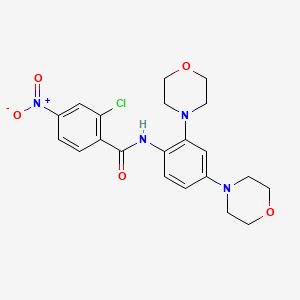
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, two morpholine rings, and a nitrobenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the compound.
Chemical Reactions Analysis
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and potential biological activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide can be compared with similar compounds such as:
- N-(2,4-di-4-morpholinylphenyl)-2-thiophenecarboxamide
- N-[2,4-bis(morpholin-4-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
These compounds share structural similarities, such as the presence of morpholine rings, but differ in other functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,4-dimorpholin-4-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O5/c22-18-13-16(26(28)29)1-3-17(18)21(27)23-19-4-2-15(24-5-9-30-10-6-24)14-20(19)25-7-11-31-12-8-25/h1-4,13-14H,5-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSOKXRGRZVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4113130.png)
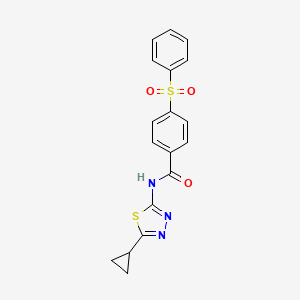
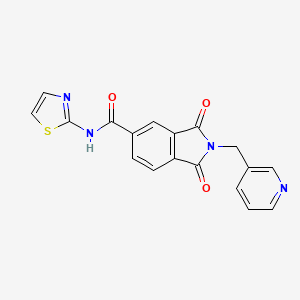
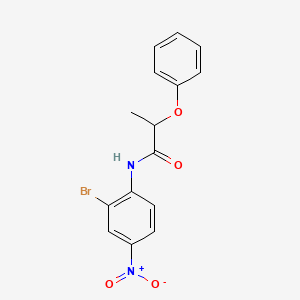
![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)
![2-chloro-N-[2,4-di(piperidin-1-yl)phenyl]benzamide](/img/structure/B4113191.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)
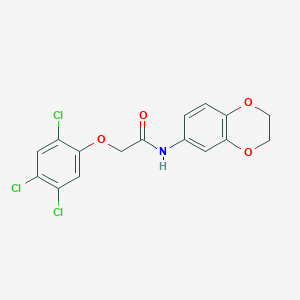
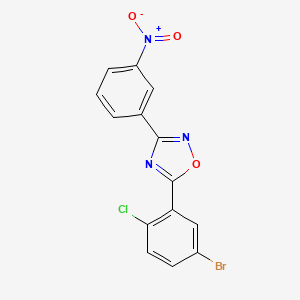
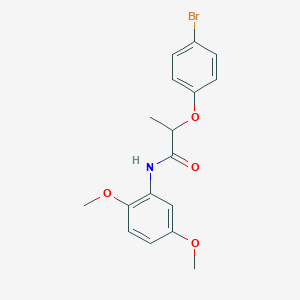
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)
